molecular formula C8H10N2O2 B11790090 5-Cyclobutylpyrimidine-4,6-diol

5-Cyclobutylpyrimidine-4,6-diol

Cat. No.: B11790090
M. Wt: 166.18 g/mol
InChI Key: JEDPBMATZKIXIZ-UHFFFAOYSA-N
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Description

5-Cyclobutylpyrimidine-4,6-diol is a pyrimidine derivative characterized by a cyclobutyl substituent at the 5-position and hydroxyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their hydrogen-bonding capacity, aromaticity, and tunable substituent effects .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-cyclobutyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)8(12)10-4-9-7/h4-5H,1-3H2,(H2,9,10,11,12)

InChI Key

JEDPBMATZKIXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=CNC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylpyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 5-Cyclobutylpyrimidine-4,6-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylpyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutylpyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclobutylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
5-Cyclobutylpyrimidine-4,6-diol* C₉H₁₀N₂O₂ ~178.2 Cyclobutyl (5-position) Predicted moderate solubility, potential bioactivity
5-Methylpyrimidine-4,6-diol C₅H₆N₂O₂ 126.11 Methyl (5-position) Higher solubility; simpler structure
5-Allyl-2-cyclopropylpyrimidine-4,6-diol C₁₀H₁₂N₂O₂ 192.22 Allyl (5), cyclopropyl (2) Increased hydrophobicity; ring strain
Benzyloxy-substituted pyrimidines Varies >300 Benzyloxy, methoxymethyl Low solubility; hydrophobic interactions

*Note: Properties of 5-Cyclobutylpyrimidine-4,6-diol are inferred from structural analogs.

Biological Activity

5-Cyclobutylpyrimidine-4,6-diol is a heterocyclic organic compound notable for its structural features, which include a pyrimidine ring substituted with a cyclobutyl group and hydroxyl groups at the 4 and 6 positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antitumor applications. This article delves into the biological activity of 5-cyclobutylpyrimidine-4,6-diol, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The unique structure of 5-cyclobutylpyrimidine-4,6-diol contributes to its biological activity. The cyclobutyl substituent introduces strain and steric effects that can influence the compound's reactivity and interactions with biological targets. The chemical formula is C8_{8}H10_{10}N2_{2}O2_{2}.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Fluoropyrimidine-4,6-diolFluorine substitution at position 5Antiviral and anticancer properties
5-Chloropyrimidine-4,6-diolChlorine substitution at position 5Antimicrobial activity
5-Methylpyrimidine-4,6-diolMethyl group at position 5Potential anticancer effects
5-Cyclobutylpyrimidine-4,6-diol Cyclobutyl substituentUnique steric effects influencing activity

Antitumor Effects

The antitumor properties of 5-cyclobutylpyrimidine-4,6-diol stem from its ability to affect cell cycle regulation and apoptosis in cancer cells. Similar compounds have been observed to induce apoptosis through the activation of tumor suppressor genes and the down-regulation of oncogenes. Research suggests that this compound may also enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating DNA repair mechanisms .

The biological activity of 5-cyclobutylpyrimidine-4,6-diol may involve several mechanisms:

  • Inhibition of DNA Repair : The compound may interfere with DNA repair pathways critical for maintaining genomic integrity in cancer cells .
  • Gene Expression Modulation : Exposure to compounds like 5-cyclobutylpyrimidine-4,6-diol can lead to time- and concentration-dependent changes in gene expression related to cell survival and apoptosis .
  • Interaction with Enzymes : The unique structural features may allow the compound to bind effectively to specific enzymes involved in viral replication or tumor growth.

Study on Gene Expression Changes

A study examining the effects of similar pyrimidine derivatives on human cell lines demonstrated significant alterations in gene expression profiles following exposure. The research highlighted how these compounds could modulate genes involved in xenobiotic metabolism and stress responses, suggesting potential therapeutic applications for 5-cyclobutylpyrimidine-4,6-diol in oncology .

In Vivo Efficacy

While specific in vivo studies on 5-cyclobutylpyrimidine-4,6-diol are scarce, related compounds have shown efficacy in animal models for various cancers. These studies often focus on tumor size reduction and overall survival rates, providing a framework for future research on this compound's potential therapeutic applications.

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